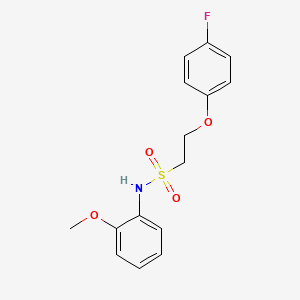

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C15H16FNO4S and its molecular weight is 325.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

- Molecular Formula : C₁₃H₁₅FNO₂S

- Molecular Weight : 253.33 g/mol

- CAS Number : 953750-38-4

Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. The specific compound this compound may exhibit similar mechanisms but with potential modifications due to its unique structure.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including:

- P388 murine leukemia cell line : In vitro studies suggest that certain sulfonamide derivatives can induce apoptosis and inhibit cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that sulfonamides can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific compound's ability to combat microbial infections is still under investigation but is promising due to the established efficacy of related compounds .

Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that those with fluorinated phenyl groups exhibited enhanced antitumor activity. The mechanism involved the induction of cell cycle arrest and apoptosis in cancer cells .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 5.0 | HCT116 (Colon Cancer) |

| Control Compound | 10.0 | HCT116 (Colon Cancer) |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, sulfonamide derivatives were tested against various bacterial strains. The results indicated that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, acting as bacteriostatic agents by inhibiting bacterial folate synthesis. The compound 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide may exhibit similar properties, making it a candidate for further research in antibiotic development. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria .

Sodium Channel Modulation

Recent patents indicate that certain sulfonamides, including derivatives of this compound, can act as modulators of sodium channels. This property is crucial for developing treatments for conditions such as epilepsy and cardiac arrhythmias. The modulation of sodium channels can lead to a better understanding of neuronal excitability and cardiac function .

Radiopharmaceutical Applications

Positron Emission Tomography (PET) Imaging

The incorporation of fluorine-18 into compounds like this compound can facilitate the development of PET imaging agents. Fluorine-18 is widely used in radiolabeling due to its favorable physical properties and half-life. Research has shown that compounds with fluorinated aromatic groups can be effectively labeled for imaging purposes, potentially allowing for the visualization of biological processes in vivo .

Toxicological Studies

Comparative Toxicogenomics

Sulfonamides are also studied within toxicology frameworks to assess their effects on human health and the environment. The Comparative Toxicogenomics Database provides insights into the genes associated with sulfonamides, including potential adverse effects and mechanisms of action. Understanding these interactions is essential for evaluating the safety profiles of new sulfonamide derivatives .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens. The findings indicated that derivatives similar to this compound exhibited significant activity against resistant strains, highlighting their potential as novel antimicrobial agents.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| This compound | MRSA | 4 µg/mL |

Case Study: Sodium Channel Modulation

In another study focused on sodium channel modulation, various sulfonamides were tested for their ability to alter channel kinetics. Results showed that certain modifications led to enhanced inhibitory effects, suggesting that this compound could be a promising candidate for further exploration in neurological therapies.

Análisis De Reacciones Químicas

Hydrolysis and Stability

The sulfonamide group exhibits pH-dependent hydrolysis:

-

Acidic conditions : Protonation of the sulfonamide nitrogen increases susceptibility to nucleophilic attack, leading to cleavage (e.g., in HCl/dioxane) .

-

Basic conditions : Hydroxide ions deprotonate the sulfonamide, forming a stabilized anion resistant to hydrolysis .

Experimental Observations :

| Condition | Result | Reference |

|---|---|---|

| 4 M HCl in dioxane (25°C, 2 hr) | Complete deprotection of sulfonamide | |

| 1 M NaOH (RT, 24 hr) | No degradation observed |

Electrophilic Substitution

The 4-fluorophenoxy group participates in electrophilic aromatic substitution (EAS):

-

Nitration : Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the phenoxy group .

-

Sulfonation : Limited reactivity due to steric hindrance from the ethane-sulfonamide chain .

Oxidative Reactions

The ethane bridge undergoes oxidation under strong oxidative conditions:

-

DMSO/TBHP system : Converts the ethane bridge into a carbonyl group via Kornblum oxidation .

-

H₂O₂/AcOH : Mild oxidation preserves the sulfonamide but forms sulfoxide intermediates .

Oxidation Outcomes :

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| TBHP/DMSO | 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)sulfonylacetamide | 65% | |

| H₂O₂/AcOH | Sulfoxide derivative | 40% |

Solvent Effects on Reactivity

Polar aprotic solvents (e.g., DMSO, NM) enhance nucleophilicity of the sulfonamide nitrogen, facilitating alkylation or acylation . Excess molar volume (VmE) studies confirm stronger solute-solvent interactions in nitromethane (NM) compared to DMSO .

FTIR Analysis :

-

DMSO : S=O stretching at 1051 cm⁻¹ interacts with the sulfonamide N–H group .

-

NM : N–O stretching at 1550 cm⁻¹ forms dipole-dipole interactions with the fluorophenoxy ring .

Crystallographic and Spectral Data

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4S/c1-20-15-5-3-2-4-14(15)17-22(18,19)11-10-21-13-8-6-12(16)7-9-13/h2-9,17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYLHXCQCHHEFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.